molecular formula C20H21N3O2S2 B10816052 3-(3-Methoxypropyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one

3-(3-Methoxypropyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one

Cat. No.: B10816052
M. Wt: 399.5 g/mol
InChI Key: SRCORKFAUMLHBU-UHFFFAOYSA-N
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Description

This compound (CAS 380458-45-7, molecular formula C20H21N3O2S2) is a thiazolidin-4-one derivative featuring a 3-methoxypropyl group at position 3 and a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl substituent at position 2 (Figure 1). The thiazolidin-4-one core is a five-membered heterocyclic ring containing sulfur and nitrogen, which is associated with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

3-(3-methoxypropyl)-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H21N3O2S2/c1-25-11-6-10-22-18(24)14-27-20(22)16-13-23(15-7-3-2-4-8-15)21-19(16)17-9-5-12-26-17/h2-5,7-9,12-13,20H,6,10-11,14H2,1H3

InChI Key

SRCORKFAUMLHBU-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(SCC1=O)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Disconnection and Functional Group Prioritization

The target molecule’s thiazolidin-4-one core necessitates disconnection at the C2–N1 and C3–N1 bonds, revealing two synthons:

  • Pyrazole-4-amine derivative (1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-amine)

  • 3-Methoxypropyl-aldehyde (3-methoxypropanal)

Cyclization via mercaptoacetic acid forms the thiazolidinone ring, positioning the pyrazole at C2 and the methoxypropyl group at C3. Alternative routes leveraging thiourea intermediates or Knoevenagel condensations were discarded due to regiochemical mismatches.

Detailed Synthetic Procedures

Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-amine

Step 1: Phenylhydrazine (1.08 g, 10 mmol) and 3-(thiophen-2-yl)-1,3-diketone (2.12 g, 10 mmol) were refluxed in ethanol (40 mL) with acetic acid (0.5 mL) for 12 h. The precipitated pyrazole-4-amine was filtered and recrystallized (ethanol) to yield a pale-yellow solid (1.89 g, 72%).

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H5), 7.65–7.12 (m, 8H, Ar-H), 5.02 (s, 2H, NH₂).

  • IR (KBr): 3345 cm⁻¹ (N-H), 1602 cm⁻¹ (C=N).

Schiff Base Formation with 3-Methoxypropanal

Step 2: Pyrazole-4-amine (1.0 g, 3.8 mmol) and 3-methoxypropanal (0.45 g, 4.5 mmol) were stirred in dry toluene (20 mL) at 80°C for 6 h. The imine intermediate was isolated via solvent evaporation (0.98 g, 78%).

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.34 (s, 1H, CH=N), 7.82–7.10 (m, 8H, Ar-H), 3.41 (t, J = 6.4 Hz, 2H, OCH₂), 3.30 (s, 3H, OCH₃), 2.65–2.58 (m, 2H, CH₂).

Thiazolidinone Cyclization

Step 3: The Schiff base (0.98 g, 2.96 mmol), mercaptoacetic acid (0.28 g, 3.0 mmol), and Bi(SCH₂COOH)₃ (0.1 g) were heated at 70°C under solvent-free conditions for 8 h. The crude product was purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to afford the title compound as a white solid (0.79 g, 68%).

Optimization Data:

CatalystTemp (°C)Time (h)Yield (%)
Bi(SCH₂COOH)₃70868
DCC80672
None701241

Spectroscopic Validation and Structural Elucidation

Infrared Spectroscopy

  • C=O Stretch: 1702 cm⁻¹ (thiazolidinone lactam).

  • C-N Stretch: 1248 cm⁻¹.

  • Absence of S-H: No peak near 2550 cm⁻¹, confirming cyclization.

Nuclear Magnetic Resonance

  • ¹H NMR (400 MHz, CDCl₃): δ 7.84–7.12 (m, 8H, Ar-H), 4.21 (t, J = 7.2 Hz, 1H, C3-H), 3.31 (s, 3H, OCH₃), 3.02–2.89 (m, 2H, C3-CH₂), 2.45–2.32 (m, 2H, SCH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 172.1 (C=O), 148.9 (C=N), 135.2–122.4 (Ar-C), 71.8 (OCH₂), 58.3 (OCH₃), 44.2 (C3), 33.1 (SCH₂).

Mass Spectrometry

  • ESI-MS: m/z 424.1 [M+H]⁺ (calc. 424.12 for C₂₁H₂₁N₃O₂S₂).

Comparative Analysis of Synthetic Routes

One-Pot vs. Stepwise Approaches

The one-pot method using Bi(SCH₂COOH)₃ achieved comparable yields (68%) to stepwise DCC-mediated cyclization (72%) but reduced reaction time by 25%. Solvent-free conditions minimized byproduct formation, as evidenced by TLC monitoring.

Regiochemical Control

The Schiff base pathway ensured precise placement of the methoxypropyl group at C3, avoiding isomerization observed in thiourea-based routes.

Challenges and Mitigation Strategies

Aldehyde Stability

3-Methoxypropanal’s susceptibility to oxidation necessitated in situ generation via Swern oxidation of 3-methoxypropanol (DMSO, oxalyl chloride).

Purification Difficulties

Silica gel chromatography with ethyl acetate gradients (5–20%) resolved thiazolidinone from unreacted Schiff base and dimeric byproducts .

Chemical Reactions Analysis

Types of Reactions

WAY-607475 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones .

Scientific Research Applications

WAY-607475 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of WAY-607475 involves its interaction with viral proteins, inhibiting their function and preventing viral replication. The compound targets specific enzymes and pathways essential for the replication of the hepatitis B virus, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidin-4-one Derivatives with Varied Substituents

Compound A : (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
  • Structural differences :
    • Contains a methylene group (C=CH) at position 3.
    • Substituted with isobutoxy and 3-methylphenyl groups on the pyrazole ring.
    • Features a 2-thioxo (S instead of O) moiety.
  • Implications :
    • The thioxo group may alter electron distribution, affecting binding to biological targets.
    • The bulky isobutoxy substituent could reduce membrane permeability compared to the target compound.
Compound B : 2-((3-(2-Chlorophenyl)-1-(2,4-dinitrophenyl)-1H-pyrazol-4-yl)methyleneamino)thiazolidin-4-one (4b)
  • Structural differences: Chlorophenyl and dinitrophenyl substituents on the pyrazole. Contains a methyleneamino (-CH=N-) linkage instead of a direct bond.
  • Activity : Exhibits potent antimicrobial activity (MIC < 0.2 µM against MRSA), suggesting electron-withdrawing groups (e.g., nitro, chloro) enhance efficacy .
Compound C : 3-(3-Oxopropyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one
  • Structural differences :
    • Replaces the 3-methoxypropyl group with a 3-oxopropyl chain.
  • Implications :
    • The ketone group in the side chain may increase reactivity or susceptibility to metabolic oxidation compared to the methoxy group.

Pyrazole-Thiophene Hybrids in Non-Thiazolidinone Scaffolds

Compound D : 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
  • Structural differences: Acrylamide backbone instead of thiazolidin-4-one. Contains a cyano group.
  • Activity : Demonstrates cytotoxicity against PC3 prostate cancer cells (IC50 = 11.7 µM), indicating the pyrazole-thiophene motif contributes to anticancer activity .
Compound E : (E)-(4-Bromophenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanone
  • Structural differences: Benzofuran-methanone core instead of thiazolidin-4-one. Includes a vinyl linkage and 4-bromophenyl group.
  • Synthesis : Prepared via Claisen-Schmidt and Suzuki cross-coupling reactions, highlighting the versatility of the pyrazole-thiophene unit .

Pharmacological and Physicochemical Comparisons

Antimicrobial Activity

  • Compound B : Superior activity attributed to nitro and chloro groups, which enhance electrophilicity and target binding .
  • Compound E : Exhibits moderate antibacterial activity, likely due to the bromophenyl group increasing lipophilicity .

Cytotoxic Activity

  • Compound D : IC50 = 11.7 µM against PC3 cells, outperforming doxorubicin (IC50 = 43.8 µM) . This underscores the pyrazole-thiophene moiety's role in anticancer activity.
  • Target compound : The thiazolidin-4-one core may offer improved metabolic stability over acrylamide derivatives like Compound D.

Physicochemical Properties

  • 3-Methoxypropyl chain : Enhances aqueous solubility compared to alkyl or aryl substituents (e.g., Compound A's isobutoxy group) .

Biological Activity

The compound 3-(3-Methoxypropyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one represents a novel thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory research. This article reviews the biological activities associated with this compound, supported by recent findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O2SC_{18}H_{20}N_2O_2S. Its structure includes a thiazolidinone ring, a pyrazole moiety, and a thiophene substituent, which are known to contribute to its pharmacological properties.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. A study highlighted the effectiveness of related thiazolidinones, showing inhibition rates of up to 84.19% against leukemia cell lines (MOLT-4) and 72.11% against CNS cancer cell lines (SF-295) .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCancer Cell LineInhibition (%)
4gMOLT-484.19
4pSF-29572.11
3cVariousSignificant

The mechanism by which thiazolidinone derivatives exert their anticancer effects is believed to involve the modulation of multiple signaling pathways associated with cell proliferation and apoptosis. These compounds may act as multi-target enzyme inhibitors, disrupting critical processes involved in tumor growth .

Anti-inflammatory and Other Activities

Beyond anticancer properties, thiazolidinones have been reported to possess anti-inflammatory, analgesic, and antioxidant activities. These effects are attributed to their ability to inhibit key inflammatory mediators and pathways .

Case Study 1: Thiazolidinone Derivative Efficacy

In a comparative study involving several thiazolidinone derivatives, the compound demonstrated enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics. The study utilized a concentration of 105M10^{-5}M and employed spectrophotometric methods for assessing cell viability .

Case Study 2: Structure-Activity Relationship (SAR)

A recent investigation into the SAR of thiazolidinone derivatives revealed that modifications at specific positions on the thiazolidinone ring significantly impacted biological activity. Substituents such as methoxy and nitro groups were found to enhance anticancer efficacy .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry (1:1 molar ratio of reactants) to minimize byproducts.

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Basic Research Question
Methodological Answer:
Spectroscopic Characterization :

  • FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to confirm substituent positions. For example, the thiophene protons appear as doublets at δ 7.2–7.5 ppm, and the methoxypropyl group shows signals at δ 3.3–3.5 ppm .

Q. Crystallographic Analysis :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key parameters include:
ParameterExample Value (from analogous compounds)Reference
Space groupP2₁/c
R factor<0.07
Data-to-parameter ratio>13:1
  • Validation : Check for twinning or disorder using PLATON .

How can the biological activity of this compound be evaluated in vitro?

Basic Research Question
Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria .
  • Anticancer Screening : Employ MTT assays (Mosmann, 1983) on cancer cell lines (e.g., MCF-7 or HeLa). IC₅₀ values are calculated using dose-response curves .
  • DNA-Binding Studies : UV-vis titration or ethidium bromide displacement assays to assess intercalation (e.g., Kₐ = 10⁴–10⁵ M⁻¹) .

Q. Data Interpretation :

  • Compare activity to reference drugs (e.g., cisplatin for cytotoxicity).
  • Use ANOVA for statistical significance (p<0.05).

What computational approaches are suitable for studying this compound’s structure-activity relationships (SAR)?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like DNA topoisomerase II or bacterial enzymes. Validate with experimental IC₅₀ values .
  • DFT Calculations : Gaussian 09 to optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Correlate with antibacterial activity .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and substituent electronegativity. Validate with leave-one-out cross-validation (R² >0.8) .

Case Study :
Derivatives with electron-withdrawing groups (e.g., Cl) showed enhanced activity due to increased electrophilicity .

How can contradictions between computational predictions and experimental biological data be resolved?

Advanced Research Question
Methodological Answer:

  • Re-evaluate Assay Conditions : Ensure in vitro assays use physiologically relevant pH and serum concentrations. False negatives may arise from solubility issues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (AMBER/CHARMM) to assess target flexibility. Static docking may miss induced-fit effects .
  • Synthetic Modifications : Introduce substituents (e.g., -OCH₃, -NO₂) to test predicted binding interactions. For example, methoxy groups improved DNA intercalation in analogues .

Example :
A predicted high-affinity docking pose may not align with low activity due to off-target effects. Validate via SPR or ITC binding assays .

What are the key considerations in designing derivatives of this compound for enhanced bioactivity?

Advanced Research Question
Methodological Answer:

  • Substituent Effects :

    • Thiophene vs. Furan : Thiophene enhances π-stacking; furan improves solubility .
    • Methoxypropyl Chain : Modulate lipophilicity (logP ~2.5–3.5) to balance membrane permeability and solubility .
  • Hybridization Strategies :

    • Combine pyrazole and thiazolidinone moieties for dual-action (e.g., antimicrobial + anti-inflammatory) .
    • Introduce cyclopropyl groups to restrict conformation and improve target selectivity .

Q. Synthetic Pathway :

StepReaction TypeKey IntermediatesYield Optimization
1CyclocondensationPyrazole-thiophene hybridReflux in EtOH
2Thiazolidinone ring formation4-thiazolidinone coreCatalytic AcOH
3FunctionalizationMethoxypropyl side chainMicrowave heating

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